4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
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Overview
Description
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the isomerization of iminium intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C11H16ClN . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Chemical Reactions Analysis
The chemical reactions involving this compound include the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of iminium intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.71 . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Scientific Research Applications
Synthesis and Derivative Development
- Facilitating Synthesis of Derivatives: This compound is used as a starting material in the synthesis of a variety of derivatives. For instance, it has been utilized in the synthesis of tetrahydropyrimido quinoline derivatives, exhibiting antimicrobial activities (Elkholy & Morsy, 2006).
- Production of Alkaloids and Isoquinolines: It serves as a precursor for synthesizing various alkaloids and isoquinolines, contributing significantly to the field of organic chemistry (Liermann & Opatz, 2008), (Blank & Opatz, 2011).
Biological and Pharmacological Applications
- Analgesic and Anti-Inflammatory Effects: This compound shows potential in pharmacological applications due to its analgesic and anti-inflammatory properties, indicating its usefulness in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
- Insecticidal Properties: It also demonstrates toxicological activity against pests, specifically Aphis gossypii, suggesting its application in agricultural chemistry (Bakhite et al., 2022).
Chemical and Physical Analysis
- Conformational Analysis: The compound has been subject to conformational analysis, providing insights into its chemical structure and properties, which is crucial for further chemical synthesis and applications (Olefirowicz & Eliel, 1997).
- Synthesis Techniques: Novel synthesis techniques involving this compound have been explored, such as the protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate synthesis, indicating its role in advancing synthetic methodologies (Lerestif et al., 1999).
Safety and Hazards
Future Directions
The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include exploring transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .
Mechanism of Action
Target of Action:
Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .
Mode of Action:
The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .
Biochemical Pathways:
Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .
Pharmacokinetics:
These properties impact bioavailability, influencing the compound’s therapeutic efficacy .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRIVZWPNDFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744841 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-69-2 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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